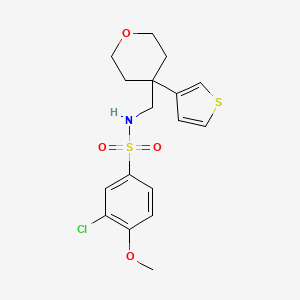

3-chloro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-methoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO4S2/c1-22-16-3-2-14(10-15(16)18)25(20,21)19-12-17(5-7-23-8-6-17)13-4-9-24-11-13/h2-4,9-11,19H,5-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFANGOYEPCSCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, a compound with the molecular formula and a molecular weight of approximately 361.9 g/mol, has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 361.9 g/mol |

| CAS Number | 1448066-58-7 |

| Structure | Chemical Structure |

Antimicrobial Properties

Recent studies have indicated that compounds structurally similar to 3-chloro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide exhibit significant antimicrobial activity. For instance, derivatives with similar sulfonamide groups have shown potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial enzymes such as dihydropteroate synthase, critical for folate synthesis in bacteria.

Cytotoxicity and Selectivity

In vitro assays have demonstrated that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. For example, studies on human liver cell lines (HepG2) revealed no significant toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

The biological activity of 3-chloro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide may involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cytotoxic effects in tumor cells.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts .

Cytotoxicity Assessment

In a cytotoxicity study involving HepG2 cells, it was found that 3-chloro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide did not significantly affect cell viability up to concentrations of 50 µM, indicating a promising therapeutic index for further development .

Scientific Research Applications

Antibacterial Activity

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The compound's sulfonamide group suggests potential efficacy against various bacterial strains. Research indicates that related sulfonamide derivatives exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antibacterial Efficacy of Sulfonamide Derivatives

| Compound Name | Target Bacteria | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Sulfonamide A | Staphylococcus aureus | 5.0 | |

| Sulfonamide B | Streptococcus pneumoniae | 7.5 | |

| Target Compound | Various Gram-positive bacteria | TBD | Current Study |

Antiviral Effects

The compound may exhibit antiviral properties similar to other sulfonamide derivatives. A study on N-phenylbenzamide derivatives showed significant inhibition of Hepatitis B Virus (HBV) replication in vitro, linked to increased levels of the antiviral protein A3G . This suggests that the target compound could be further explored for its antiviral potential.

Table 2: Antiviral Activity of Related Compounds

| Compound Name | Virus Target | Inhibition (%) | Reference |

|---|---|---|---|

| N-phenylbenzamide A | HBV | 75% | |

| N-phenylbenzamide B | HCV | 60% | |

| Target Compound | TBD | TBD | Current Study |

Anticancer Potential

Investigations into sulfonamide-based compounds have revealed their ability to induce apoptosis in cancer cells. A structurally similar compound demonstrated significant anticancer activity against various human cancer cell lines, suggesting that our target compound may also possess therapeutic potential in oncology .

Table 3: Anticancer Activity of Sulfonamide Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Sulfonamide C | HeLa | 10 | |

| Sulfonamide D | MCF7 | 15 | |

| Target Compound | TBD | TBD | Current Study |

Case Studies and Research Findings

- Antibacterial Study : A recent study focused on the antibacterial efficacy of sulfonamide derivatives, highlighting that compounds with structural similarities to our target compound can effectively inhibit bacterial growth, particularly in resistant strains .

- Antiviral Research : Related compounds were tested for their ability to inhibit viral replication, showing promising results against HBV and HCV, indicating a potential pathway for further exploration of our target compound's antiviral capabilities .

- Cancer Research : Studies have documented the anticancer effects of sulfonamides, with findings suggesting that these compounds can modulate pathways involved in cancer cell survival and induce apoptosis in malignant cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- THP Modifications: The target compound and compound 29 share the THP-methyl group, but the latter’s chloro-dimethylphenoxy substituent may enhance lipophilicity compared to the target’s thiophene group.

- Sulfonamide Diversity : Compound 11 highlights the impact of thioether and imidazole-thione groups on melting points (177–180°C), suggesting that bulkier substituents increase thermal stability.

- Simpler Analogs : N-(4-Methoxyphenyl)benzenesulfonamide lacks the THP-thiophene moiety, emphasizing the target compound’s enhanced steric complexity for targeted binding.

Table 2: Comparative Physicochemical Data

Key Observations:

- Thermal Stability : Compounds with rigid heterocycles (e.g., imidazole-thione in 11 ) exhibit higher melting points, suggesting that the target compound’s THP-thiophene group may similarly enhance stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.